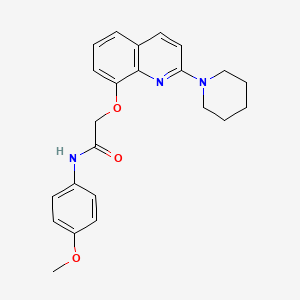
N-(4-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxyphenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as 2-(4-methoxyphenyl)-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 853333-50-3 |
The structure features a quinoline core linked to a piperidine ring and a methoxyphenyl moiety, which contributes to its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
2. Neuroprotective Effects
Studies have shown that compounds similar to this compound demonstrate neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases like Alzheimer's. For instance, related compounds have been reported with IC50 values indicating potent inhibition against AChE and BuChE, suggesting potential therapeutic applications in cognitive disorders .
3. Cardiovascular Effects
Research on similar quinoline derivatives has indicated cardiovascular effects, including vasodilatory and inotropic actions. Such effects are vital for developing treatments for heart diseases. The mechanisms involve modulation of calcium channels and adrenergic receptors, which can enhance cardiac contractility and improve blood flow .
Case Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective efficacy of a series of quinoline derivatives in vitro. The results showed that compounds with structural similarities to this compound significantly reduced neuronal cell death induced by oxidative stress. The most potent compound exhibited an IC50 value lower than that of curcumin, a well-known antioxidant .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of quinoline-based compounds. The study demonstrated that specific derivatives inhibited cancer cell proliferation through apoptotic pathways. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins, highlighting the therapeutic promise of these compounds in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and receptor binding affinity |
| Piperidine Ring | Increases potency against cholinesterases |
| Quinoline Core | Critical for neuroprotective properties |
These modifications suggest that careful structural optimization could enhance the desired biological activities while minimizing potential side effects.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-2-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYFLZUKOLIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














